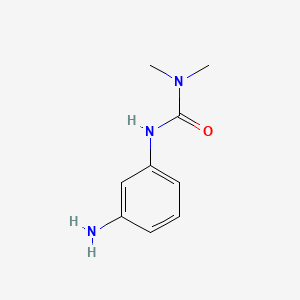

3-(3-アミノフェニル)-1,1-ジメチル尿素

説明

3-(3-Aminophenyl)-1,1-dimethylurea is an organic compound with the molecular formula C9H13N3O It is a derivative of urea, where one of the hydrogen atoms is replaced by a 3-aminophenyl group

科学的研究の応用

3-(3-Aminophenyl)-1,1-dimethylurea has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

作用機序

Target of Action

The primary target of 3-(3-Aminophenyl)-1,1-dimethylurea is the Folate Receptor Alpha (FolRα) . This receptor is a cell-surface glycoprotein that is overexpressed in certain types of cancers, including ovarian and endometrial cancers . The compound binds to FolRα with high affinity .

Mode of Action

3-(3-Aminophenyl)-1,1-dimethylurea interacts with its target by internalizing rapidly into target positive cells . It then releases a tubulin-targeting cytotoxin, 3-aminophenyl hemiasterlin . This cytotoxin has a reduced potential for drug efflux via P-glycoprotein 1 drug pump compared with other tubulin-targeting payloads .

Biochemical Pathways

The compound affects the biochemical pathways related to tubulin, a protein that is crucial for cell division . By targeting tubulin, the compound disrupts cell division, which can lead to cell death .

Pharmacokinetics

3-(3-Aminophenyl)-1,1-dimethylurea is stable in circulation with no change in its drug–antibody ratio for up to 21 days . It has a half-life of 6.4 days in mice . These properties suggest that the compound has good bioavailability.

Result of Action

The result of the compound’s action is significant tumor growth inhibition in FolRα-expressing xenograft models and patient-derived xenograft models . This suggests that the compound could be effective in treating cancers that overexpress FolRα.

Action Environment

The action of 3-(3-Aminophenyl)-1,1-dimethylurea can be influenced by environmental factors. For example, the presence of other drugs could potentially affect its efficacy. In one study, combination treatment with carboplatin or Avastin further increased the efficacy of the compound in xenograft models . This suggests that the compound’s action, efficacy, and stability could be influenced by the presence of other drugs in the patient’s system.

生化学分析

Biochemical Properties

3-(3-Aminophenyl)-1,1-dimethylurea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with folate receptor alpha, a cell-surface protein overexpressed in certain cancer cells . This interaction is crucial for the compound’s potential use in targeted cancer therapies. Additionally, 3-(3-Aminophenyl)-1,1-dimethylurea can inhibit specific enzymes involved in cellular metabolism, thereby affecting the overall biochemical pathways within the cell.

Cellular Effects

3-(3-Aminophenyl)-1,1-dimethylurea has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can induce apoptosis by disrupting the normal signaling pathways . It also affects the expression of genes involved in cell cycle regulation and metabolic processes, leading to altered cellular functions.

Molecular Mechanism

The molecular mechanism of action of 3-(3-Aminophenyl)-1,1-dimethylurea involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as folate receptor alpha, leading to the internalization of the compound into the cell . Once inside, it can inhibit enzymes involved in critical metabolic pathways, resulting in the disruption of cellular homeostasis. Additionally, 3-(3-Aminophenyl)-1,1-dimethylurea can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(3-Aminophenyl)-1,1-dimethylurea change over time. The compound exhibits good stability under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to 3-(3-Aminophenyl)-1,1-dimethylurea can lead to sustained changes in cellular function, including prolonged inhibition of metabolic enzymes and persistent alterations in gene expression.

Dosage Effects in Animal Models

The effects of 3-(3-Aminophenyl)-1,1-dimethylurea vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily affect targeted pathways . At higher doses, it can induce toxic effects, including organ damage and systemic toxicity. Threshold effects are observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing adverse reactions.

Metabolic Pathways

3-(3-Aminophenyl)-1,1-dimethylurea is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination from the body . The compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 3-(3-Aminophenyl)-1,1-dimethylurea is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as cancer cells expressing folate receptor alpha. The compound’s distribution is influenced by its chemical properties, including solubility and affinity for specific biomolecules.

Subcellular Localization

The subcellular localization of 3-(3-Aminophenyl)-1,1-dimethylurea is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to affect metabolic enzymes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminophenyl)-1,1-dimethylurea typically involves the reaction of 3-nitroaniline with dimethylcarbamoyl chloride. The reaction proceeds through the following steps:

Reduction of 3-nitroaniline: 3-nitroaniline is reduced to 3-aminophenylamine using a reducing agent such as iron powder in the presence of hydrochloric acid.

Formation of 3-(3-Aminophenyl)-1,1-dimethylurea: The resulting 3-aminophenylamine is then reacted with dimethylcarbamoyl chloride in the presence of a base such as triethylamine to form 3-(3-Aminophenyl)-1,1-dimethylurea.

Industrial Production Methods

In an industrial setting, the synthesis of 3-(3-Aminophenyl)-1,1-dimethylurea can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

化学反応の分析

Types of Reactions

3-(3-Aminophenyl)-1,1-dimethylurea can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted urea derivatives.

類似化合物との比較

Similar Compounds

3-(4-Aminophenyl)-1,1-dimethylurea: Similar structure but with the amino group in the para position.

3-(3-Aminophenyl)-1,1-diethylurea: Similar structure but with ethyl groups instead of methyl groups.

3-(3-Aminophenyl)-1,1-dimethylthiourea: Similar structure but with a sulfur atom replacing the oxygen atom.

Uniqueness

3-(3-Aminophenyl)-1,1-dimethylurea is unique due to its specific substitution pattern and the presence of the dimethylurea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

生物活性

3-(3-Aminophenyl)-1,1-dimethylurea, also known by its CAS number 39938-79-9, is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

- Molecular Formula : C10H14N4O

- Molecular Weight : 206.24 g/mol

- Structure : The compound features a dimethylurea moiety attached to a phenyl ring substituted with an amino group.

The biological activity of 3-(3-Aminophenyl)-1,1-dimethylurea is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, particularly those involved in metabolic pathways. For example, it may act as an inhibitor of urease, which is crucial in nitrogen metabolism.

- Cellular Interaction : It is believed to interact with cellular receptors and signaling pathways, potentially influencing cell proliferation and apoptosis.

Anticancer Properties

Several studies have indicated that 3-(3-Aminophenyl)-1,1-dimethylurea exhibits anticancer properties:

- In Vitro Studies : Research has demonstrated that the compound can induce apoptosis in cancer cell lines. For instance, a study involving human colon cancer cells showed significant reductions in cell viability when treated with varying concentrations of the compound.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 50 |

| 100 | 25 |

- Mechanistic Insights : The apoptosis induction was linked to the activation of caspase pathways and the upregulation of pro-apoptotic proteins.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound:

- Bacterial Inhibition : Preliminary studies have shown that 3-(3-Aminophenyl)-1,1-dimethylurea exhibits inhibitory effects against several bacterial strains. The minimum inhibitory concentration (MIC) values suggest effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Study: Cancer Treatment

A notable study published in a peer-reviewed journal investigated the effects of this compound on breast cancer cells. The researchers treated MCF-7 cells with various doses and observed:

- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment led to G2/M phase arrest.

- Gene Expression Changes : qRT-PCR results indicated significant changes in the expression levels of genes associated with cell cycle regulation and apoptosis.

Research Findings

A review article focusing on phenylurea derivatives highlighted the potential therapeutic applications of compounds like 3-(3-Aminophenyl)-1,1-dimethylurea in drug development. It emphasized:

- Structure-Activity Relationship (SAR) : Variations in substituents on the urea group significantly affect biological activity. Modifications could enhance potency and selectivity towards specific targets.

- Future Directions : The need for further in vivo studies to validate efficacy and safety profiles before clinical application.

特性

IUPAC Name |

3-(3-aminophenyl)-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-12(2)9(13)11-8-5-3-4-7(10)6-8/h3-6H,10H2,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZCIMHCGCFGWJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50192989 | |

| Record name | Urea, 3-(3-aminophenyl)-1,1-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39938-79-9 | |

| Record name | Urea, 3-(3-aminophenyl)-1,1-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039938799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 3-(3-aminophenyl)-1,1-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。